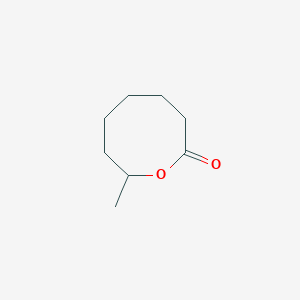
8-Methyloxocan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyloxocan-2-one is an organic compound belonging to the class of oxocanes It is a cyclic ether with a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyloxocan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of 8-methyl-1,8-octanediol using acidic or basic catalysts. The reaction conditions often include elevated temperatures and the presence of a dehydrating agent to facilitate the formation of the oxocane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes.
Análisis De Reacciones Químicas
Types of Reactions
8-Methyloxocan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted oxocanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Methyloxocan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in industrial processes.
Mecanismo De Acción
The mechanism of action of 8-Methyloxocan-2-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, affecting their activity. The cyclic structure of the compound also allows it to interact with lipid membranes, potentially altering their properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyloxolane: A similar cyclic ether with a different ring size.
2-Methyltetrahydrofuran: Another cyclic ether with a different functional group.
Uniqueness
8-Methyloxocan-2-one is unique due to its specific ring size and the presence of a ketone functional group. This combination of features gives it distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
119366-72-2 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
8-methyloxocan-2-one |
InChI |
InChI=1S/C8H14O2/c1-7-5-3-2-4-6-8(9)10-7/h7H,2-6H2,1H3 |
Clave InChI |
NOGNGNMOBZCSSI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


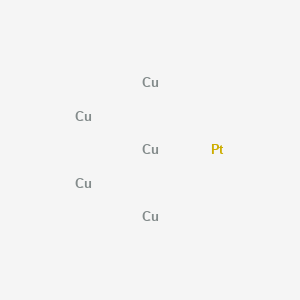
![Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate](/img/structure/B14296115.png)
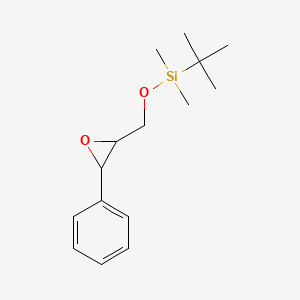
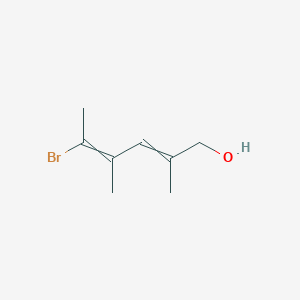
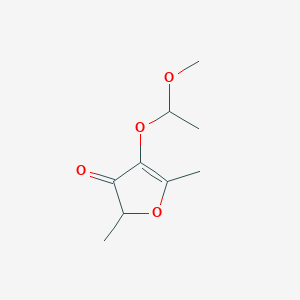
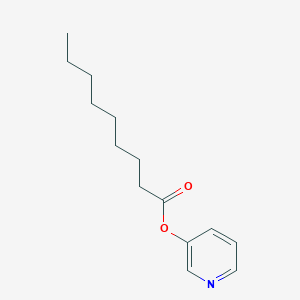
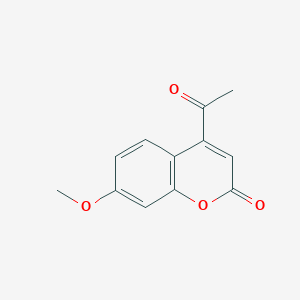
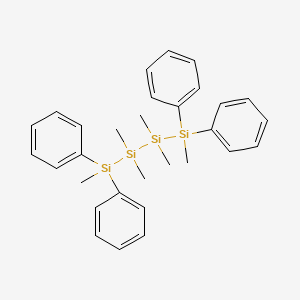
![7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one](/img/structure/B14296150.png)
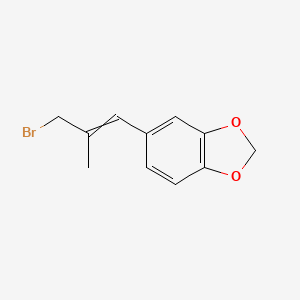
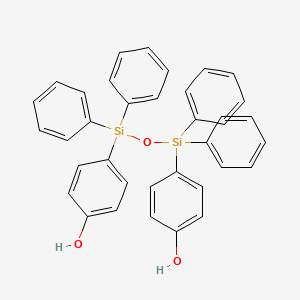
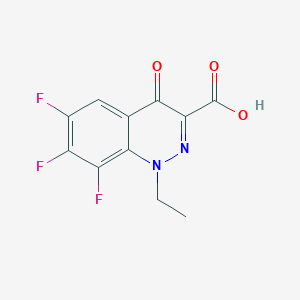

![Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4'-oxydibenzoate](/img/structure/B14296179.png)
